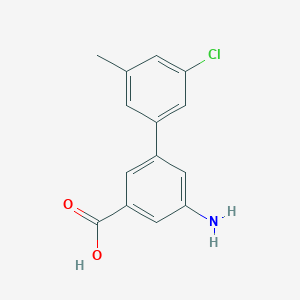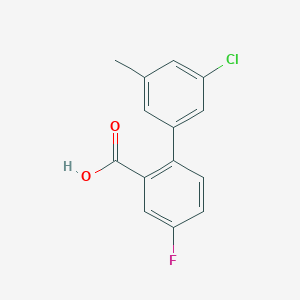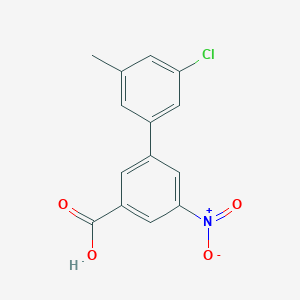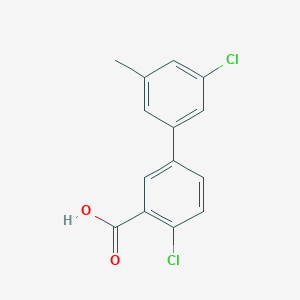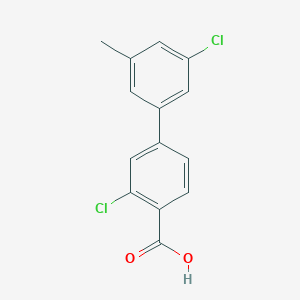
2-Chloro-4-(3-chloro-5-methylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(3-chloro-5-methylphenyl)benzoic acid, also known as 3-chloro-5-methyl-2-phenylbenzoic acid, is a naturally occurring organic compound with a molecular formula of C9H7Cl2O2. It is a white crystalline solid with a melting point of 153-156 °C. This compound is used in a variety of applications, including as a pharmaceutical intermediate, in chemical synthesis, and as an analytical reagent.
科学的研究の応用
2-Chloro-4-(2-Chloro-4-(3-chloro-5-methylphenyl)benzoic acid, 95%ethylphenyl)benzoic acid is used in a variety of scientific research applications. It is used in the synthesis of a number of pharmaceuticals and other compounds, including the anticonvulsant drug lamotrigine and the anticonvulsant drug levetiracetam. It is also used as an analytical reagent in the determination of trace metals and other compounds in a variety of samples. Additionally, it is used as a reagent in the synthesis of a variety of other organic compounds.
作用機序
2-Chloro-4-(2-Chloro-4-(3-chloro-5-methylphenyl)benzoic acid, 95%ethylphenyl)benzoic acid acts as a proton donor in a variety of reactions. It is capable of forming hydrogen bonds with other molecules, allowing it to act as a catalyst in a variety of reactions. Additionally, it is capable of forming covalent bonds with other molecules, allowing it to act as a reactant in a variety of reactions.
Biochemical and Physiological Effects
2-Chloro-4-(this compoundethylphenyl)benzoic acid has a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine, which can lead to increased cognitive performance and improved memory. Additionally, it has been shown to have antioxidant properties, which can lead to improved health and reduced risk of disease.
実験室実験の利点と制限
2-Chloro-4-(2-Chloro-4-(3-chloro-5-methylphenyl)benzoic acid, 95%ethylphenyl)benzoic acid has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of this compound is its low cost and availability. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is important to note that this compound is a strong acid and should be handled with care. Additionally, its solubility in water is limited, so it is important to use an appropriate solvent for the desired reaction.
将来の方向性
There are a number of potential future directions for research involving 2-Chloro-4-(2-Chloro-4-(3-chloro-5-methylphenyl)benzoic acid, 95%ethylphenyl)benzoic acid. One potential area of research is the development of new synthesis methods for this compound. Additionally, further research into its mechanism of action and biochemical and physiological effects could lead to new therapeutic applications. Additionally, research into its use as an analytical reagent could lead to improved methods for the determination of trace metals and other compounds. Finally, research into its potential use in the synthesis of other compounds could lead to new pharmaceuticals and other compounds.
合成法
2-Chloro-4-(2-Chloro-4-(3-chloro-5-methylphenyl)benzoic acid, 95%ethylphenyl)benzoic acid can be synthesized using a number of different methods. One method involves the reaction of this compoundethyl-2-phenylbenzaldehyde with anhydrous hydrochloric acid in the presence of a catalytic amount of sulfuric acid. This reaction yields the desired product in approximately 75-80% yield. Another method involves the reaction of this compoundethyl-2-phenylbenzaldehyde with thionyl chloride in the presence of a catalytic amount of pyridine. This reaction yields the desired product in approximately 75-80% yield.
特性
IUPAC Name |
2-chloro-4-(3-chloro-5-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-4-10(6-11(15)5-8)9-2-3-12(14(17)18)13(16)7-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFRXNQJYXYZOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690341 |
Source


|
| Record name | 3,3'-Dichloro-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262009-75-5 |
Source


|
| Record name | 3,3'-Dichloro-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

